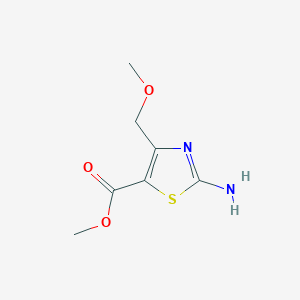

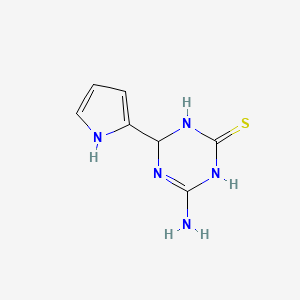

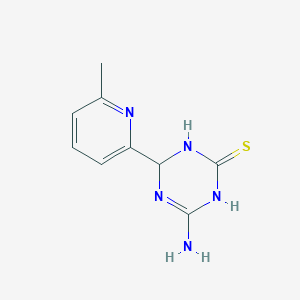

![molecular formula C17H24N2O6 B1327069 (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid CAS No. 1142202-68-3](/img/structure/B1327069.png)

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of this compound involves coupling aromatic acid chlorides with Piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives (3a-j). These derivatives exhibit antifungal activity and moderate antibacterial activity .

Scientific Research Applications

Synthesis and Derivatives

Synthesis of Ester and Ketone Analogues : Research by Compernolle et al. (1997) focused on the synthesis of ester and ketone analogues of certain compounds, showing the versatility of the piperidine structure in organic synthesis (Compernolle et al., 1997).

Antiplatelet Activities of Derivatives : A study by Park et al. (2008) on derivatives synthesized from 3,4,5‐trimethoxycinnamic acid, including compounds with a piperidine structure, explored their antiplatelet activities (Park et al., 2008).

Synthesis of Fluorescent Compounds : Research by Sanap and Samant (2012) involved the synthesis of fluorescent compounds using piperidine acetic acids, highlighting their potential in developing new materials (Sanap & Samant, 2012).

Chemical Properties and Applications

Solid Phase Synthesis of Carbonylated Peptides : A study by Waliczek et al. (2015) investigated the solid-phase synthesis of carbonylated peptides using derivatives of piperidine acetic acid, showing its utility in peptide modification (Waliczek et al., 2015).

Synthesis of Novel Mannich Bases : Naik et al. (2013) described the synthesis of new Mannich bases using a piperidine moiety, demonstrating its role in creating novel compounds with potential applications in various fields (Naik et al., 2013).

Advanced Applications in Medicinal Chemistry

Synthesis of Deuterium-Labeled CCR2 Antagonist : Lin et al. (2022) described the synthesis of a deuterium-labeled CCR2 antagonist, which includes a piperidin-4-yl acetic acid structure, underlining its importance in drug development (Lin et al., 2022).

Antimicrobial Activity of Novel Compounds : A study by Zaki et al. (2019) synthesized novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, indicating the potential of piperidine-based compounds in antimicrobial applications (Zaki et al., 2019).

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

It can be inferred from the known actions of tmp-bearing compounds that this compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biomedical applications, indicating that they may affect multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have demonstrated significant efficacy against various conditions, indicating that this compound may have similar effects .

Biochemical Analysis

Biochemical Properties

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1 . These interactions are crucial for its bioactivity, as the compound can inhibit or modulate the activity of these biomolecules. For instance, its interaction with tubulin inhibits tubulin polymerization, which is essential for cell division and has implications in cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the microtubule network . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting the microtubule network . This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit heat shock protein 90, which is involved in the stabilization and function of several oncogenic proteins . By inhibiting this protein, the compound can destabilize and degrade these oncogenic proteins, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained bioactivity . Prolonged exposure to the compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, allowing for its accumulation in target tissues . Additionally, binding proteins can facilitate its distribution within the cell, ensuring its localization to specific subcellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the microtubule network is crucial for its ability to inhibit tubulin polymerization and disrupt cell division . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

2-[1-[(3,4,5-trimethoxyphenyl)carbamoyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-23-13-9-12(10-14(24-2)16(13)25-3)18-17(22)19-6-4-11(5-7-19)8-15(20)21/h9-11H,4-8H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLESGQAYNPXJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301157582 | |

| Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-68-3 | |

| Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

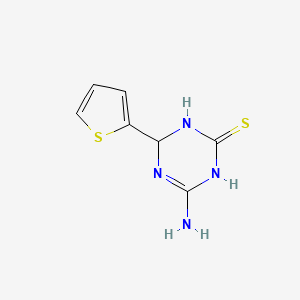

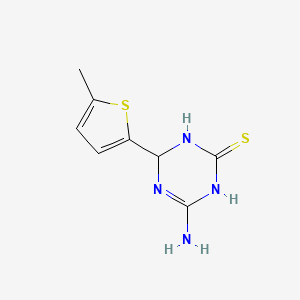

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

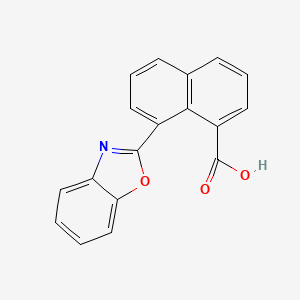

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)